N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

Description

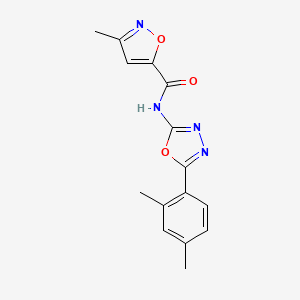

The compound N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide features a 1,3,4-oxadiazole core linked to a 2,4-dimethylphenyl substituent and a 3-methylisoxazole-5-carboxamide moiety. Its molecular formula is C₁₇H₁₆N₄O₃ (molecular weight: 348.34 g/mol). The 2,4-dimethylphenyl substituent increases lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-8-4-5-11(9(2)6-8)14-17-18-15(21-14)16-13(20)12-7-10(3)19-22-12/h4-7H,1-3H3,(H,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMBONAOIDQIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=NO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the isoxazole moiety. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The isoxazole ring can be introduced through a subsequent cyclization reaction involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide has been studied for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related analogs from the provided evidence:

Key Observations:

Heterocyclic Diversity: The target compound’s combination of 1,3,4-oxadiazole and isoxazole is distinct from analogs like 7e (thiazole) or 11i (xanthenone). This structural uniqueness may confer differential bioactivity or stability .

Lipophilicity: The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to methoxy- or amino-substituted analogs (e.g., ). This property could improve blood-brain barrier penetration but reduce aqueous solubility.

Bioactivity Considerations

While direct bioactivity data for the target compound are unavailable, insights can be inferred from analogs:

- Anticancer Potential: Thiadiazole derivatives () and sulfur-linked oxadiazoles () show moderate anticancer activity, suggesting the target compound’s oxadiazole-isoxazole core may exhibit similar properties .

- Enzyme Inhibition : Isoxazole-carboxamide derivatives (e.g., ) are often explored as kinase inhibitors due to their hydrogen-bonding capacity. The target compound’s carboxamide group positions it as a candidate for enzyme-targeted therapies .

- Antimicrobial Activity : Sulfur-containing analogs (e.g., 7e) may have broader antimicrobial applications, whereas the target compound’s lipophilicity could favor antiviral or CNS-targeted activity .

Biological Activity

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a synthetic organic compound characterized by its unique structural features, including an oxadiazole ring and an isoxazole moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anti-inflammatory Activity

Research indicates that compounds with oxadiazole and isoxazole structures exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of oxadiazole can inhibit the activation of NF-κB, a key regulator in inflammatory responses. The specific mechanisms through which this compound exerts its anti-inflammatory effects are still under investigation but may involve modulation of signaling pathways associated with cytokine production and immune cell activation .

Anticancer Properties

This compound has shown promise as an anticancer agent in various preclinical studies. It has been reported to induce apoptosis in cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins. The compound's ability to inhibit cell proliferation has been linked to its interference with cell cycle progression and induction of cellular stress responses .

Mechanistic Insights

The biological activity of this compound is thought to be related to its ability to interact with specific molecular targets within cells. Interaction studies suggest that it may bind to receptors involved in inflammatory and proliferative pathways. For example:

| Target | Effect |

|---|---|

| NF-κB | Inhibition of activation |

| Caspases | Activation leading to apoptosis |

| Cell cycle regulators | Modulation affecting proliferation rates |

Study 1: Anti-inflammatory Effects

In a study involving lipopolysaccharide (LPS) stimulated macrophages, this compound was shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated that this compound could effectively modulate inflammatory responses in vitro .

Study 2: Anticancer Activity

A series of experiments conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values varied among different cancer types but were generally found to be in the micromolar range (10–30 µM), indicating potent anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.